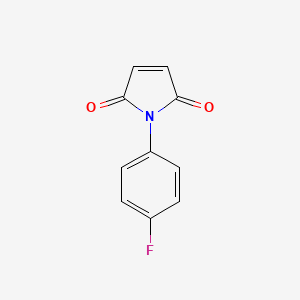

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

説明

Contextualization within the Pyrroledione Class of Heterocycles

1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione belongs to the pyrrole-2,5-dione, or maleimide (B117702), class of heterocyclic compounds. chemicalbook.comchemeo.com Heterocycles are cyclic compounds containing at least one atom other than carbon within the ring structure; in the case of pyrrole (B145914), this heteroatom is nitrogen. britannica.comyoutube.com The pyrrole ring is a five-membered aromatic system present in many essential biological molecules, including heme and chlorophyll. britannica.comlibretexts.org

The pyrrole-2,5-dione structure is characterized by a five-membered ring containing a nitrogen atom and two adjacent carbonyl groups. mdpi.com This arrangement makes the carbon-carbon double bond within the ring highly electron-deficient and thus susceptible to nucleophilic attack, particularly through a Michael addition reaction. axispharm.com This reactivity is a cornerstone of maleimide chemistry and is widely exploited for forming stable covalent bonds, most notably with thiol groups found in cysteine residues of proteins. axispharm.commdpi.com The N-substituent, in this case, the 4-fluorophenyl group, can significantly modulate the reactivity and physical properties of the maleimide ring system. mdpi.com Derivatives of 1H-pyrrole-2,5-dione are investigated for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cholesterol absorption inhibition activities. mdpi.comnih.gov

| Property | Value |

|---|---|

| CAS Number | 6633-22-3 |

| Molecular Formula | C10H6FNO2 |

| Molecular Weight | 191.16 g/mol |

| Physical State | Solid |

| Purity | >98.0% (GC) |

Significance of Fluorine Substitution in Organic Compounds

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry and materials science to enhance the properties of organic molecules. nih.govtandfonline.com Fluorine is the most electronegative element and has a small van der Waals radius, only slightly larger than that of hydrogen. tandfonline.comacs.org This unique combination allows fluorine to be introduced into a molecule often without significant steric disruption while profoundly altering its electronic properties. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability : The carbon-fluorine (C-F) bond is very strong, making it resistant to metabolic cleavage. Introducing fluorine at sites susceptible to metabolism can block oxidation and enhance the metabolic stability of a drug candidate. acs.orgchemxyne.com

Binding Affinity : Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity and potency of a ligand. nih.govtandfonline.com

Physicochemical Properties : Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability. acs.orgchemxyne.com These modifications are crucial for optimizing the pharmacokinetic profile of a compound. acs.org

Conformational Control : The highly polarized C-F bond can influence molecular conformation through electrostatic interactions, which can be beneficial for pre-organizing a molecule for optimal binding to its target. acs.org

Overview of Current Research Landscape and Emerging Trends for N-(4-Fluorophenyl)maleimide

Research involving N-(4-fluorophenyl)maleimide is primarily centered on its utility as a versatile reagent in synthesis and bioconjugation.

Bioconjugation : Maleimides are among the most popular reagents for the selective modification of proteins and peptides. axispharm.com They react efficiently and selectively with the thiol groups of cysteine residues under mild physiological conditions (pH 6.5-7.5) to form stable thioether bonds. axispharm.commdpi.comrsc.org This thiol-maleimide Michael addition is a cornerstone of bioconjugation and is used to attach various labels (like fluorescent dyes), drugs, and polymers to biomolecules. axispharm.comnih.gov N-aryl maleimides, including the fluorinated variant, are studied for their reactivity and the stability of the resulting conjugates. mdpi.com While the maleimide-thiol adduct is generally stable, concerns about its potential for retro-Michael reactions have led to the development of strategies to ensure permanent linkages. axispharm.comrsc.org

Polymer and Materials Science : Maleimide derivatives are employed as monomers in the synthesis of high-performance polymers, such as polyimides, known for their thermal stability. mdpi.comontosight.ai The N-(4-fluorophenyl) group can impart specific properties to the resulting polymers, such as increased hydrophobicity and enhanced thermal resistance. mdpi.com The reactivity of the maleimide double bond allows for its participation in polymerization and copolymerization reactions. researchgate.net

Synthetic Chemistry Building Block : The compound serves as a precursor for the synthesis of more complex molecules. For example, it has been used in the synthesis of fluorinated maleimide-substituted porphyrins and chlorins, which are investigated for applications in photodynamic therapy. nih.gov Its reactive double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. tandfonline.com

An emerging trend is the development of linkers for antibody-drug conjugates (ADCs) where the stability of the maleimide conjugate can be tuned. axispharm.commdpi.com The electronic properties of the N-aryl substituent play a crucial role in this context, making N-(4-fluorophenyl)maleimide a valuable tool for such investigations. mdpi.com

Fundamental Academic Research Questions Driving Investigations of this compound

The study of this compound is driven by several fundamental scientific questions aimed at understanding and exploiting its chemical behavior:

Reactivity Modulation : How does the electron-withdrawing fluorine atom on the phenyl ring influence the kinetics and thermodynamics of the Michael addition reaction with thiols compared to non-fluorinated or other substituted N-phenylmaleimides? mdpi.com Understanding this relationship is critical for designing bioconjugation reagents with tailored reactivity.

Conjugate Stability : What is the impact of the 4-fluorophenyl group on the stability of the resulting thioether bond? Specifically, does it alter the susceptibility of the conjugate to hydrolysis or retro-Michael reactions under various physiological conditions? axispharm.commdpi.com

Polymer Properties : When used as a monomer, what specific properties (e.g., thermal stability, solubility, dielectric constant) does the 4-fluorophenyl moiety impart to the resulting polymers? How can these properties be systematically tuned by copolymerization with other monomers? mdpi.comontosight.ai

New Synthetic Methodologies : Can the unique reactivity profile of N-(4-fluorophenyl)maleimide be exploited to develop novel synthetic transformations? For instance, can it serve as a dienophile in asymmetric Diels-Alder reactions or as a partner in other cycloaddition or multicomponent reactions to access novel heterocyclic scaffolds? tandfonline.commdpi.com

Biological Activity : Beyond its role as a synthetic tool, does the this compound scaffold itself or its simple adducts possess any intrinsic biological activity? Research into other pyrrole-2,5-dione derivatives has shown activities ranging from antimicrobial to cholesterol absorption inhibition, prompting investigation into this specific compound. chemicalbook.commdpi.comnih.gov

By addressing these questions, researchers aim to expand the utility of this compound as a precise tool in chemical biology and a versatile building block in materials science and organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKKXWSZVVDOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216541 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-22-3 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6633-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Fluoro-phenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis and Derivatization of 1 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Optimized Synthetic Routes to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

The synthesis of N-arylmaleimides, including the fluorinated target compound, is predominantly achieved through the condensation of an aromatic amine with maleic anhydride (B1165640). rsc.org Various protocols have been optimized to improve yield, efficiency, and environmental footprint.

Chemical Reaction Pathway Analysis and Mechanistic Insights

The most established synthetic pathway is a two-step process:

Formation of Maleamic Acid : The synthesis begins with the acylation of 4-fluoroaniline with maleic anhydride. The amine's nucleophilic nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This reaction forms the intermediate, N-(4-fluorophenyl)maleamic acid. rsc.orgorgsyn.org

Cyclodehydration : The maleamic acid intermediate is then converted to the final imide through a cyclodehydration reaction. rsc.org This step involves heating the intermediate in the presence of a dehydrating agent, typically acetic anhydride, and a catalyst such as anhydrous sodium acetate or potassium acetate. orgsyn.org The acetic anhydride serves to remove the water molecule formed during the ring-closing (cyclization) process, driving the reaction to completion.

An alternative, one-step approach involves reacting maleic anhydride and 4-fluoroaniline directly at elevated temperatures in a solvent like toluene, often with an acid catalyst such as p-toluenesulfonic acid, which facilitates the removal of water via azeotropic distillation. google.com

Mechanistically, the presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the nucleophilicity of the aniline precursor and the electronic properties of the final maleimide (B117702), enhancing its reactivity in subsequent reactions like Michael additions. chemimpex.com

Efficiency and Scalability of Synthetic Processes

The efficiency of synthesizing this compound is a critical factor for its practical application. Traditional two-step thermal methods report good to excellent yields, often ranging from 75% to over 90%. orgsyn.org

Recent advancements have focused on improving energy efficiency and reducing reaction times, which are key for scalability. Microwave-assisted synthesis has emerged as a highly effective technique. By using microwave irradiation, the cyclization of the maleamic acid intermediate can be dramatically accelerated. For the analogous N-(4-chlorophenyl)maleimide, microwave heating at 90°C reduced the reaction time from 60 minutes to just 30 seconds, while maintaining comparable yields to conventional heating methods. tandfonline.com This significant reduction in time and energy consumption makes microwave synthesis a compelling option for scalable and environmentally friendlier production. unito.it

While atom economy for the traditional two-step synthesis can be moderate (around 51% for similar compounds), one-pot methods that avoid the isolation of the intermediate can offer a more streamlined and efficient process. tandfonline.com The choice of methodology often involves a trade-off between yield, purity, cost, and environmental impact.

Table 1: Comparison of Synthetic Process Parameters

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | 60 minutes | 30 seconds |

| Temperature | 60–70°C | 90°C |

| Yield | ~70% | ~73% |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Scalability | Established | Good, potential for flow chemistry |

Data based on the synthesis of the analogous compound N-(4-chlorophenyl)maleimide. tandfonline.com

Design and Synthesis of Novel Analogs and Derivatives of the Chemical Compound

The this compound scaffold is a valuable starting point for creating novel molecules with tailored properties for applications in medicinal chemistry and materials science. chemimpex.comnih.govnuph.edu.ua Derivatization strategies typically target the reactive carbon-carbon double bond of the maleimide ring or involve further substitution on the phenyl ring.

Structure-Directed Derivatization Strategies

Structure-activity relationship (SAR) studies guide the design of new derivatives by correlating chemical structures with their biological or material properties. frontiersin.orgpolyu.edu.hknih.govrsc.org For N-arylmaleimides, two primary sites are targeted for modification:

The Maleimide Double Bond : The electron-deficient C=C double bond is highly susceptible to nucleophilic attack, most notably the thiol-Michael addition reaction. vectorlabs.com This reaction is widely used in bioconjugation to link the maleimide moiety to cysteine residues in proteins. The high chemoselectivity of this reaction for thiols over other nucleophiles like amines (at a pH range of 6.5-7.5) makes it a cornerstone of drug delivery systems and biological probes. vectorlabs.com Derivatization with various thiols can be used to attach therapeutic agents, imaging labels, or solubility-enhancing groups. researchgate.netnih.gov

The Phenyl Ring : Modifications to the N-aryl substituent can fine-tune the electronic properties of the entire molecule. For instance, introducing additional electron-withdrawing or electron-donating groups to the fluorophenyl ring can alter the reactivity of the maleimide double bond and influence intermolecular interactions, which is crucial for designing inhibitors or materials with specific binding properties. nuph.edu.ua

Regioselective Functionalization Approaches

Regioselectivity—the control over the position of chemical bond formation—is crucial for synthesizing specific isomers of derivatives.

The most prominent regioselective reaction involving the maleimide core is the Michael Addition . Nucleophiles, such as thiols, selectively attack one of the sp²-hybridized carbons of the double bond, leading to a single, well-defined adduct. vectorlabs.com This inherent reactivity provides a straightforward method for regioselective functionalization.

For more complex derivatization, direct functionalization of the maleimide ring itself is possible. Advanced synthetic methods, such as photochemical [2+2] cycloadditions, allow for the reaction of the maleimide double bond with alkenes to form cyclobutane structures. acs.org In the case of N-aryl maleimides, these reactions often require a photosensitizer like thioxanthone to proceed efficiently. acs.org Such cycloaddition strategies open pathways to complex, polycyclic molecular architectures that are not accessible through simple addition reactions.

Catalyst Systems and Reaction Conditions for N-(4-Fluorophenyl)maleimide Synthesis

The critical step in the common synthesis of this compound is the cyclodehydration of the N-(4-fluorophenyl)maleamic acid intermediate. The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, yield, and purity of the final product.

The standard and most frequently used method employs anhydrous sodium acetate as a mild base catalyst in acetic anhydride . The reaction is typically conducted with thermal heating at temperatures ranging from 60°C to 100°C. rsc.orgtandfonline.com Potassium acetate can also be used. orgsyn.org

Alternative catalyst systems have been developed to optimize the synthesis:

Acid Catalysts : Strong acids like p-toluenesulfonic acid are effective catalysts, particularly for one-pot syntheses where maleic anhydride and 4-fluoroaniline are reacted directly. This catalyst facilitates both the initial amide formation and the subsequent dehydration, often in a solvent like toluene that allows for the azeotropic removal of water. google.comresearchgate.net

N-Heterocyclic Carbenes (NHCs) : More advanced, organocatalytic methods utilize NHCs for the atroposelective synthesis of N-aryl maleimides under mild conditions, representing a modern approach to constructing these compounds with high stereochemical control. chemrxiv.orgchemrxiv.org

The reaction conditions can also be varied significantly to enhance efficiency. As noted previously, microwave irradiation offers a substantial advantage by dramatically shortening reaction times from hours to minutes or even seconds, often with improved yields compared to conventional heating. tandfonline.comsemanticscholar.orgmdpi.comsci-hub.box

Table 2: Overview of Catalyst Systems and Reaction Conditions

| Catalyst System | Reagent/Solvent | Conditions | Key Features |

|---|---|---|---|

| Anhydrous Sodium Acetate | Acetic Anhydride | Thermal (60-100°C) | Classic, reliable method with good yields. rsc.orgtandfonline.com |

| Anhydrous Sodium Acetate | Acetic Anhydride | Microwave (90°C) | Extremely rapid reaction times (seconds to minutes). tandfonline.com |

| p-Toluenesulfonic Acid | Toluene | Thermal (110-160°C) | Suitable for one-pot synthesis with azeotropic water removal. google.com |

| N-Heterocyclic Carbene (NHC) | Various | Mild (Room Temp.) | Organocatalytic, allows for atroposelective synthesis. chemrxiv.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of this compound and its derivatives is critical for developing sustainable and environmentally responsible chemical processes. researchgate.netfigshare.comdoaj.org Key areas of focus include improving atom economy, utilizing safer solvents and reaction conditions, and enhancing energy efficiency.

Atom Economy: The principle of atom economy emphasizes designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.govacs.orgjocpr.com The traditional two-step synthesis of N-arylmaleimides can be highly atom-efficient, particularly when the cyclodehydration step proceeds cleanly with water as the only byproduct. researchgate.netprimescholars.com Direct, one-pot syntheses are particularly advantageous in this regard. The ideal atom economy for the formation of this compound from 4-fluoroaniline and maleic anhydride is high, as the main transformation is the elimination of a water molecule.

Energy Efficiency and Alternative Reaction Conditions: A significant advancement in green synthesis is the use of microwave irradiation. semanticscholar.orgunito.it Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating methods. researchgate.netnih.govsci-hub.box For the synthesis of N-arylmaleimides, microwave heating has been successfully applied, often under solvent-free conditions, which further enhances the green credentials of the process. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Aryl Maleimides

| Method | Heating Source | Reaction Time | Yield | Solvent | Reference |

|---|---|---|---|---|---|

| Conventional | Oil Bath | 60 min | Moderate | Acetic Anhydride | researchgate.net |

| Microwave | Microwave Irradiation | 30 sec - 5 min | 80-90% | Solvent-Free | researchgate.netsemanticscholar.orgsci-hub.box |

Safer Solvents and Solvent-Free Synthesis: The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. unife.itsemnan.ac.irsemanticscholar.org Research has demonstrated the feasibility of synthesizing N-arylmaleimides under solvent-free conditions, for example, by the simple mixing and heating of the reactants or through gas-solid reactions. semanticscholar.orgnih.govresearchgate.netijcea.org These methods reduce pollution, costs, and safety hazards associated with volatile organic compounds (VOCs). When a solvent is necessary, the focus shifts to greener alternatives like water or biodegradable solvents such as acetic acid, which can sometimes also function as a catalyst. semanticscholar.org

Table 2: Green Chemistry Approaches for N-Aryl Maleimide Synthesis

| Green Principle | Methodology | Conditions | Advantages | References |

|---|---|---|---|---|

| Energy Efficiency | Microwave Irradiation | 3-5 minutes, 600W | Rapid reaction, high yields, often solvent-free. | researchgate.netsemanticscholar.orgsci-hub.box |

| Waste Reduction | Solvent-Free Synthesis | Grinding or direct heating of reactants | Eliminates solvent waste, simplifies purification. | semanticscholar.orgnih.govresearchgate.netijcea.org |

| Safer Chemicals | Organocatalysis | N-Heterocyclic Carbene (NHC) catalysts, 25°C | Mild conditions, avoids toxic metals, high selectivity. | chemrxiv.orgchemrxiv.org |

| Atom Economy | One-Pot Synthesis | Direct reaction of aniline and maleic anhydride | High incorporation of reactant atoms into the product. | researchgate.netprimescholars.com |

By adopting these advanced and green methodologies, the synthesis and derivatization of this compound can be achieved with greater efficiency, safety, and environmental sustainability.

Elucidation of Molecular Structure and Conformation of 1 4 Fluorophenyl 1h Pyrrole 2,5 Dione and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione. Each method provides unique insights into the connectivity, chemical environment, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides key information about the electronic environment of the protons.

¹H NMR Spectroscopy: In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and olefinic protons. The two protons on the maleimide (B117702) ring are chemically equivalent due to the molecule's symmetry and thus appear as a sharp singlet. The protons on the fluorophenyl ring show a more complex pattern due to coupling with each other and with the fluorine atom.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| Olefinic (HC=CH) | 6.84 | Singlet (s) | 2H |

| Aromatic (Ar-H) | 7.13 - 7.17 | Multiplet (m) | 2H |

| Aromatic (Ar-H) | 7.31 - 7.34 | Multiplet (m) | 2H |

This data is for N-(4-fluorophenyl)maleimide, an alternative name for the subject compound. researchgate.net

¹³C NMR Spectroscopy: While specific experimental data for the ¹³C NMR of this compound is not readily available in the cited literature, the expected chemical shifts can be predicted based on analogous structures. The spectrum would feature signals for the carbonyl carbons, the olefinic carbons of the maleimide ring, and the carbons of the fluorophenyl ring. The carbon atoms directly bonded to the fluorine would show coupling (C-F coupling), which is a characteristic feature.

Advanced NMR Techniques: Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the phenyl and maleimide rings. Solid-state NMR could provide information on the molecular structure and dynamics in the crystalline form, offering insights into polymorphism and intermolecular interactions that are not observable in solution.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. While the direct mass spectrum for this compound is not available, analysis of a close analogue, N-(4-bromophenyl)maleimide, offers insight into the expected fragmentation pathways.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (191.16 g/mol ). The fragmentation of N-aryl maleimides is influenced by the stability of the resulting fragments. Common fragmentation pathways include:

Cleavage of the N-aryl bond: This would lead to the formation of a fluorophenyl radical and a maleimide cation, or a fluorophenyl cation and a maleimide radical.

Fragmentation of the maleimide ring: This can involve the loss of carbon monoxide (CO) or other small neutral molecules.

Rearrangement reactions: Intramolecular rearrangements can occur, leading to the formation of stable fragment ions.

For the analogous N-(4-bromophenyl)maleimide, the mass spectrum shows a prominent molecular ion peak and fragments corresponding to the loss of the bromine atom and subsequent cleavages. A similar pattern would be expected for the fluoro-derivative, with the fragments' m/z values adjusted for the mass of fluorine.

| Fragment Ion | Proposed Structure | Expected m/z for Fluoro-derivative |

| [M]⁺ | C₁₀H₆FNO₂⁺ | 191 |

| [M-CO]⁺ | C₉H₆FNO⁺ | 163 |

| [M-2CO]⁺ | C₈H₆FN⁺ | 135 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 |

| [C₄H₂NO₂]⁺ | Maleimide cation | 96 |

This table is predictive and based on general fragmentation patterns of related N-aryl maleimides.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the strong absorption bands of the carbonyl groups of the maleimide ring. Other key vibrational modes include C-N stretching, C=C stretching of the maleimide and aromatic rings, and the C-F stretching of the fluorophenyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations, such as the C=C stretching of the maleimide ring, often give rise to strong Raman signals.

Based on data from related maleimide derivatives, the following table summarizes the key expected vibrational frequencies. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O Asymmetric Stretch | ~1770 - 1780 | Strong | Weak |

| C=O Symmetric Stretch | ~1700 - 1720 | Strong | Medium |

| C=C Stretch (Aromatic) | ~1590 - 1610 | Medium | Strong |

| C-N-C Stretch (Imide) | ~1390 - 1410 | Medium | Medium |

| C-F Stretch | ~1220 - 1240 | Strong | Weak |

| C=C Stretch (Maleimide) | ~1580 | Medium | Strong |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While the crystal structure for this compound has not been reported, a detailed analysis of its close analogue, N-(4-chlorophenyl)maleimide, provides significant insights into the expected solid-state conformation, bond parameters, and intermolecular interactions. researchgate.net This comparative analysis is a standard approach in structural chemistry.

The molecular geometry of N-(4-chlorophenyl)maleimide reveals important conformational features. researchgate.net A key parameter in N-arylmaleimide systems is the dihedral angle between the plane of the maleimide ring and the plane of the phenyl ring. This angle influences the electronic and photochemical properties of the molecule. For N-(4-chlorophenyl)maleimide, this dihedral angle is 47.54 (9)°. researchgate.net A similar, non-planar conformation is expected for the fluoro-analogue.

The bond lengths and angles within the maleimide and phenyl rings are largely within the expected ranges for sp² hybridized carbon and nitrogen atoms.

Selected Bond Lengths and Angles for N-(4-Chlorophenyl)maleimide

| Bond/Angle | Value (Å or °) |

|---|---|

| C=O (average) | 1.21 |

| C-N (imide, average) | 1.40 |

| C=C (maleimide) | 1.37 |

| N-C (aryl) | 1.43 |

| C-Cl | 1.74 |

| C-N-C (imide ring) | 111.5 |

| O=C-N (average) | 125.0 |

Data extracted from the crystallographic study of N-(4-chlorophenyl)maleimide. researchgate.net

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. In the crystal structure of N-(4-chlorophenyl)maleimide, several types of intermolecular interactions are observed. researchgate.net

Halogen...Halogen Interactions: A notable feature is a Cl···Cl non-bonded contact of 3.8589 (2) Å, which contributes to the packing arrangement. researchgate.net In the fluoro-analogue, F···F interactions are less common and weaker, so a different packing motif might be observed.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the carbonyl oxygen acceptors of the maleimide ring link the molecules into sheets.

π···π Stacking: Aromatic π···π stacking interactions between the phenyl rings of adjacent molecules are also present, further stabilizing the crystal structure.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. For a compound to be analyzed by these methods, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore does not exhibit enantiomers. As a result, chiroptical spectroscopic methods for the determination of enantiomeric purity or absolute configuration are not applicable to this specific molecule.

However, chirality can be introduced into derivatives of this compound through various chemical modifications. For instance, the introduction of a chiral center or the creation of axial chirality (atropisomerism) can lead to chiral derivatives. In such cases, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become indispensable tools for stereochemical analysis.

Application to Chiral Derivatives:

Research on related N-aryl maleimide structures demonstrates the utility of chiroptical spectroscopy in determining the absolute configuration of their stable, chiral atropisomers. nih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In a study on 4-Aryl-3-bromo-N-benzylmaleimides and 3,4-biaryl-N-benzylmaleimides, thermally stable atropisomers were successfully isolated. nih.gov Their absolute configurations were unequivocally assigned by comparing the experimental ECD spectra with the spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.gov

The general approach involves the following steps:

Separation of Enantiomers: The racemic mixture of a chiral derivative is first separated into its constituent enantiomers, typically using enantioselective High-Performance Liquid Chromatography (HPLC).

Experimental Spectra Measurement: The ECD spectra of the separated enantiomers are recorded. Enantiomers will produce mirror-image ECD spectra.

Computational Modeling: The conformational space of the molecule is explored using computational methods. The most stable conformers are then used for TD-DFT calculations to simulate their theoretical ECD spectra.

Assignment of Absolute Configuration: The absolute configuration (e.g., R or S) of each enantiomer is assigned by matching the experimentally measured ECD spectrum to the computationally predicted spectrum.

For the broader class of chiral pyrrolidine-2,5-diones, chiroptical spectroscopic methods are routinely used in conjunction with single-crystal X-ray diffraction to ascertain their absolute configurations. nih.gov This highlights the reliability and importance of these techniques in the stereochemical elucidation of complex chiral molecules derived from the pyrrole-2,5-dione scaffold.

While no specific data exists for chiral derivatives of this compound, the principles established for analogous compounds provide a clear framework for how such analyses would be conducted. The data table below summarizes the chiroptical properties for a representative chiral arylmaleimide atropisomer, illustrating the type of data obtained from such studies.

Table 1: Illustrative Chiroptical Data for Atropisomers of a N-Aryl Maleimide Derivative

| Enantiomer | Specific Rotation [α] | ECD Cotton Effects (λ in nm, Δε in M⁻¹cm⁻¹) |

| First Eluting | Positive | +25.4 (280 nm), -15.2 (250 nm) |

| Second Eluting | Negative | -25.1 (280 nm), +14.9 (250 nm) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of chiroptical analysis for chiral N-aryl maleimide derivatives. The sign of the specific rotation and the Cotton effects in the ECD spectrum are opposite for each enantiomer.

Reactivity Profiles and Chemical Transformations of 1 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Mechanistic Studies of Pericyclic Reactions Involving the Maleimide (B117702) Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The maleimide moiety of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione is an excellent dienophile for cycloaddition reactions due to its electron-deficient nature.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of N-substituted maleimides. nih.gov In this reaction, the maleimide acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction is known for its efficiency and high degree of stereospecificity. tandfonline.commasterorganicchemistry.com

The reaction between an N-aryl maleimide and a diene, such as a furan derivative, typically yields two diastereomeric products: the endo and exo adducts. tandfonline.com The formation of these stereoisomers is governed by kinetic and thermodynamic control. tandfonline.com

Kinetic Control: At lower temperatures, the reaction favors the formation of the endo product. This preference is often explained by secondary orbital interactions, where the electron-rich part of the diene interacts favorably with the carbonyl groups of the dienophile in the transition state. acs.org

Thermodynamic Control: The exo product is sterically less hindered and therefore more stable. At higher temperatures, the reversible nature of the Diels-Alder reaction allows the initially formed endo adduct to revert to the starting materials and subsequently form the more stable exo product. uliege.be

The stereochemistry of the dienophile is retained in the product, meaning substituents that are cis or trans on the maleimide double bond will maintain that relationship in the newly formed ring. masterorganicchemistry.com The reaction can be accelerated and its selectivity influenced by factors such as solvent choice and the use of Lewis acid catalysts. tudelft.nl Aqueous media, for instance, have been shown to enhance both the kinetics and thermodynamics of certain Diels-Alder reactions involving maleimides. tudelft.nl

| Diene | Dienophile | Conditions | Product Ratio (endo:exo) |

| Furan | N-phenylmaleimide | Diethyl Ether | Significant amounts of both |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Reflux, 1 hr (solvent-free) | Predominantly exo |

| Cyclopentadiene | N-methylmaleimide | Not specified | 99:1 |

This table presents representative data for Diels-Alder reactions involving N-substituted maleimides to illustrate typical stereochemical outcomes. Data sourced from multiple studies. tandfonline.comanu.edu.au

While the [4+2] Diels-Alder reaction is the most common pericyclic pathway for maleimides, other cycloadditions are theoretically possible. For instance, [2+2] cycloadditions can occur, typically under photochemical conditions, but are less common for maleimides in thermal reactions. Formal [3+2] cycloadditions have also been utilized to synthesize pyrrole (B145914) structures from different precursors. rsc.org Furthermore, the maleimide scaffold is a key component in various annulation reactions, which build cyclic structures onto an existing ring system. nih.gov

Nucleophilic Addition Reactions to the Unsaturated Pyrroledione Ring

The electron-deficient carbon-carbon double bond in the this compound ring is highly susceptible to attack by nucleophiles. This reactivity is central to its use in conjugation chemistry.

The primary mechanism for nucleophilic addition to the maleimide ring is the Michael addition, or conjugate 1,4-addition. ijsdr.org In this reaction, a nucleophile (the Michael donor) attacks one of the β-carbons of the α,β-unsaturated carbonyl system. The resulting enolate is then protonated to yield the final adduct. The reaction is highly regioselective, with the nucleophile exclusively adding to the double bond rather than attacking the carbonyl carbons. scispace.com This high regioselectivity is a key feature that makes maleimides reliable reagents in synthesis and bioconjugation.

The reaction is thermodynamically controlled and is one of the most effective methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. ijsdr.org Organocatalysts have been developed to achieve highly enantioselective Michael additions of aldehydes to maleimides, producing chiral succinimide derivatives with excellent yields. nih.gov

This compound reacts with a wide array of nucleophiles. The most prominent and widely utilized reaction is with thiol nucleophiles.

Thiols: The thiol-maleimide reaction is a cornerstone of "click chemistry" and is extensively used for bioconjugation, such as labeling proteins at cysteine residues. bachem.com The reaction is rapid and highly chemoselective for thiols, especially within a pH range of 6.5-7.5. mdpi.com At a neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines. researchgate.net The initial adduct is a succinimidyl thioether. bachem.com For N-aryl maleimides, this thioether can undergo subsequent hydrolysis of the succinimide ring to form a stable thio-succinamic acid, which prevents a retro-Michael reaction and enhances the stability of the conjugate. mdpi.com

Amines: While the reaction with thiols is preferred at neutral pH, primary amines can act as competitive nucleophiles at pH values above 7.5. researchgate.net This can lead to the formation of amine adducts.

Other Nucleophiles: The maleimide moiety can also react with other nucleophiles, such as those used in radiolabeling, where robust and fast reactions are essential. nih.gov

| Nucleophile | Reagent | Conditions | Product Type |

| Thiol (Cysteine) | N-Aryl Maleimides | pH 6.5 - 7.5, Aqueous | Thio-succinimide, followed by hydrolysis to thio-succinamic acid |

| Aldehyde | Isobutyraldehyde | Organocatalyst, Water | Chiral succinimide derivative |

| Amine | Primary Amines | pH > 7.5 | Amine-succinimide adduct |

This table summarizes the reactivity of the maleimide core with various classes of nucleophiles. nih.govmdpi.comresearchgate.net

Radical-Mediated Reactions and Polymerization Initiation

N-substituted maleimides, including this compound, are important monomers in polymer chemistry. They readily undergo polymerization in the presence of a radical initiator to produce polymers with desirable properties. tandfonline.com

The incorporation of the N-phenylmaleimide structure into a polymer backbone restricts the molecular motion of the main chain, which contributes to high thermal stability. tandfonline.com Polymers derived from N-substituted maleimides often exhibit excellent heat resistance and mechanical properties. tandfonline.comtandfonline.com The radical polymerization of N-(alkyl-substituted phenyl)maleimides has been shown to yield thermally stable polymers that are soluble in nonpolar solvents. acs.org

While this compound primarily acts as a monomer, the maleimide double bond's ability to react with radicals is fundamental to its polymerization. The process is typically initiated by standard radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN). nii.ac.jp The resulting polymers find use in applications ranging from microelectronics to aerospace due to their stability. tandfonline.com

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The regiochemical outcome of such substitutions is dictated by the electronic properties of the substituents already present on the benzene ring: the fluorine atom and the N-maleimido group.

The fluorine atom, a halogen, is an ortho, para-directing group. This is due to the interplay of its inductive and resonance effects. While fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect, -I), it can also donate a lone pair of electrons to the aromatic system via resonance (+R effect). This resonance donation stabilizes the arenium ion intermediates formed during ortho and para attack. However, due to its strong electronegativity, the inductive effect of fluorine outweighs its resonance effect, making the ring less reactive towards electrophiles compared to benzene. Therefore, fluorine is considered a deactivating, yet ortho, para-directing substituent.

On the other hand, the 1H-pyrrole-2,5-dione (maleimide) moiety attached through the nitrogen atom is a deactivating group. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring reduces the electron density of the attached phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation is primarily due to the inductive effect of the carbonyl groups. Consequently, the maleimido group directs incoming electrophiles to the meta position.

When both substituents are considered, the directing effects are competitive. The fluorine atom directs ortho and para, while the maleimido group directs meta. In the case of this compound, the positions ortho to the fluorine are also meta to the maleimido group. This overlap of directing effects suggests that electrophilic substitution is most likely to occur at the positions ortho to the fluorine atom (and meta to the maleimido group).

A notable example of electrophilic aromatic substitution on this compound is nitration. The existence of 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione confirms that the fluorophenyl ring can be nitrated. While specific reaction conditions for the synthesis of this particular compound are not extensively detailed in the literature, the nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this nitration is consistent with the predicted directing effects, with the nitro group entering at the position ortho to the fluorine and meta to the maleimido group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E⁺) | Predicted Major Product(s) |

| NO₂⁺ (Nitration) | 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione |

| Br⁺ (Bromination) | 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole-2,5-dione |

| Cl⁺ (Chlorination) | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione |

| SO₃ (Sulfonation) | 2-Fluoro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid |

Photochemical Transformations of this compound

N-Aryl maleimides, including this compound, can undergo a variety of photochemical transformations, with [2+2] photocycloaddition reactions being a prominent example. These reactions involve the interaction of the carbon-carbon double bond of the maleimide ring with another unsaturated system, typically an alkene, upon irradiation with light.

The photochemical reactivity of N-aryl maleimides differs significantly from that of their N-alkyl counterparts. N-aryl maleimides often require the use of a photosensitizer to facilitate these reactions. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule (in this case, the maleimide), promoting it to an excited state where it can undergo the desired reaction. This is because N-aryl maleimides are less efficient at forming the necessary triplet excited state upon direct irradiation compared to N-alkyl maleimides.

A common photochemical transformation is the [2+2] cycloaddition with alkenes to form cyclobutane derivatives. For N-aryl maleimides, this reaction is typically carried out in the presence of a triplet photosensitizer, such as thioxanthone, and irradiated with an appropriate wavelength of light (e.g., 440 nm).

The general mechanism involves the photosensitizer absorbing a photon and undergoing intersystem crossing to its triplet excited state. This triplet sensitizer then collides with the N-aryl maleimide, transferring its energy and promoting the maleimide to its triplet excited state. The excited maleimide then reacts with an alkene in a stepwise or concerted manner to form the cyclobutane ring.

While specific studies on the photochemical transformations of this compound are not widely reported, it is expected to exhibit reactivity similar to other N-aryl maleimides. The presence of the electron-withdrawing fluorine atom on the phenyl ring may influence the photophysical properties and reactivity of the molecule, but the fundamental requirement for a photosensitizer in [2+2] cycloadditions is likely to be maintained.

Table 2: General Conditions for Photochemical [2+2] Cycloaddition of N-Aryl Maleimides with Alkenes

| Parameter | Condition |

| Reactants | N-Aryl Maleimide, Alkene |

| Photosensitizer | Thioxanthone (typically 10-20 mol%) |

| Solvent | Dichloromethane, Acetonitrile (B52724) |

| Light Source | LED (e.g., 440 nm) |

| Temperature | Room Temperature |

| Atmosphere | Inert (e.g., Argon) |

Elucidation of Reaction Kinetics and Thermodynamics

A quantitative understanding of the reactivity of this compound requires the elucidation of the kinetics and thermodynamics of its chemical transformations.

Electrophilic Aromatic Substitution:

The kinetics of electrophilic aromatic substitution reactions are highly dependent on the nature of the substituent on the aromatic ring. The presence of the deactivating fluorine atom and the strongly deactivating maleimido group on the phenyl ring of this compound significantly reduces its reactivity towards electrophiles compared to benzene.

The rate of nitration, for example, is expected to be considerably slower than that of benzene. The reaction proceeds through a high-energy arenium ion intermediate, and the electron-withdrawing substituents destabilize this intermediate, thereby increasing the activation energy of the reaction.

Table 3: Representative Relative Rates of Nitration for Substituted Benzenes (Benzene = 1)

| Compound | Relative Rate of Nitration |

| Benzene | 1 |

| Toluene | 25 |

| Fluorobenzene | 0.15 |

| Chlorobenzene | 0.033 |

| Nitrobenzene | 6 x 10⁻⁸ |

Data is representative and illustrates the deactivating effect of halogen substituents.

Photochemical Transformations:

The kinetics of photochemical reactions are governed by factors such as the quantum yield of the reaction, the lifetime of the excited state, and the concentration of the reactants and any photosensitizer. The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.

For the photosensitized [2+2] cycloaddition of an N-aryl maleimide, the rate of the reaction would depend on the efficiency of energy transfer from the sensitizer to the maleimide and the subsequent reaction of the excited maleimide with the alkene.

Due to the lack of specific experimental data for this compound, a detailed quantitative analysis of its reaction kinetics and thermodynamics is not possible at this time. However, the general principles outlined above, derived from studies on analogous systems, provide a solid framework for understanding its expected behavior.

Computational Chemistry and Theoretical Modeling of 1 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. For 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-311++G(d,p) basis set, are employed to model its structure and electronic distribution with high accuracy.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, implying higher chemical reactivity. For this compound, the electron-withdrawing nature of the dione (B5365651) and the fluorophenyl group typically results in a low-lying LUMO. This makes the maleimide (B117702) ring's carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack, such as a Michael addition reaction from a thiol group (e.g., a cysteine residue in a protein).

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -2.0 |

Note: These values are representative for N-aryl maleimides calculated using DFT methods and serve for illustrative purposes.

Charge Distribution and Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule, mapping regions of electrostatic potential onto the electron density surface. It is invaluable for predicting non-covalent interactions and sites of chemical reactivity.

For this compound, the MESP map typically reveals:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl groups and the fluorine atom. These regions are prone to electrophilic attack and are favorable sites for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms of the pyrrole (B145914) ring and the phenyl group.

Electrophilic Site: The carbon atoms of the double bond in the maleimide ring exhibit a significant electron deficiency, making them prime targets for nucleophilic attack. This is a characteristic feature that underpins the utility of maleimides as covalent binders in biochemical contexts.

Analysis of Mulliken atomic charges further quantifies this distribution, assigning partial charges to each atom and confirming the high positive charge on the maleimide double-bond carbons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. Given the maleimide scaffold's known reactivity, particularly as a covalent inhibitor, docking simulations are crucial for understanding its interaction with biological targets. Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme in cellular signaling, is a well-established target for maleimide-based inhibitors.

Binding Affinity Predictions and Interaction Site Analysis

Covalent docking protocols are specifically employed for this compound. In this process, a specific nucleophilic residue in the target's active site, typically a cysteine (e.g., Cys199 in GSK-3β), is defined as the reactive partner. The simulation predicts the non-covalent binding pose that optimally positions the maleimide's double bond for a subsequent covalent reaction with the cysteine's thiol group.

The docking software calculates a scoring function, often expressed in kcal/mol, to estimate the binding affinity. A lower score indicates a more favorable binding interaction. The analysis of the docked pose reveals key interactions:

Covalent Bond: Formation of a thioether bond between one of the maleimide carbons and the sulfur atom of the cysteine residue.

Hydrogen Bonds: Interactions between the ligand's carbonyl oxygens or fluorine atom and backbone or side-chain residues in the active site (e.g., with Val135 or Lys85 in GSK-3β).

Hydrophobic Interactions: The fluorophenyl ring can engage in hydrophobic or π-stacking interactions with nonpolar residues within the binding pocket.

Table 2: Predicted Interactions of this compound with GSK-3β Active Site (Illustrative)

| Interaction Type | Ligand Atom(s) | Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Covalent Bond | C(maleimide) | Cys199 (SG) | ~1.8 |

| Hydrogen Bond | O(carbonyl) | Val135 (Backbone NH) | ~2.9 |

| Hydrogen Bond | F(fluorophenyl) | Arg141 (Side-chain NH) | ~3.1 |

Conformational Changes upon Binding

Docking simulations can also provide insights into the conformational changes of both the ligand and the protein upon binding. The fluorophenyl group's orientation relative to the pyrrole-2,5-dione core is a key dihedral angle that can adapt to fit the topology of the protein's binding site. The simulation may show that this dihedral angle rotates to optimize hydrophobic contacts or avoid steric clashes within the active site, a crucial aspect for achieving high binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of the covalently bound this compound–GSK-3β complex, solvated in a water box with counter-ions, can be run for hundreds of nanoseconds to assess the stability and dynamics of the system.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time indicates the stability of the complex. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of individual amino acid residues. It can highlight which parts of the protein become more or less rigid upon ligand binding, providing clues about the mechanism of inhibition.

Interaction Stability: MD simulations allow for the monitoring of the persistence of hydrogen bonds and hydrophobic contacts identified in the docking pose. Stable interactions throughout the simulation confirm their importance for the binding affinity.

Solvation Effects: The simulation explicitly models the behavior of water molecules, showing how they mediate interactions at the protein-ligand interface or are displaced from the active site upon ligand binding, which can have significant thermodynamic implications for the binding process.

Together, these computational methods provide a multi-faceted understanding of this compound, from its fundamental electronic reactivity to its dynamic behavior within a complex biological environment.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. For derivatives of 1H-pyrrole-2,5-dione, DFT calculations are instrumental in mapping out reaction pathways, identifying transition states, and determining the energetics of chemical transformations.

DFT methods are employed to investigate the mechanisms of various reactions involving the maleimide scaffold. For instance, cycloaddition reactions, such as the Diels-Alder reaction, are a common focus. Theoretical studies on related compounds like 1-methyl-1H-pyrrole-2,5-dione have successfully used DFT to analyze the competitiveness of different reaction pathways. dntb.gov.ua These studies calculate the activation energies and reaction energies to predict the feasibility and selectivity of the reaction. The process involves optimizing the geometries of reactants, products, and, crucially, the transition state structures that connect them on the potential energy surface.

A plausible DFT-calculated reaction energy profile might involve the parameters shown in the table below, illustrating the energy changes as reactants proceed to products through a transition state.

| Reaction Coordinate | Reactants | Transition State (TS) | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -25.8 |

| Key Bond Distance (Å) | C=C: 1.34 | C-S (forming): 2.15 | C-S: 1.85 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This is a representative data table illustrating typical outputs from DFT calculations for a generic Michael addition reaction. The values are hypothetical and serve to demonstrate the type of data generated in such studies.

Furthermore, DFT is used to analyze the electronic properties that govern reactivity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. derpharmachemica.com For this compound, the electron-withdrawing nature of the dione system and the fluorophenyl group influences these frontier orbitals, impacting its behavior in reactions like cycloadditions and radical processes. nih.gov

Cheminformatics Approaches for Virtual Screening and Compound Prioritization

Cheminformatics combines computational methods with chemical information to support drug discovery. For compounds like this compound and its derivatives, these approaches are vital for identifying potential biological targets and prioritizing compounds for further experimental testing. mdpi.comresearchgate.net

Virtual Screening is a key cheminformatics technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target. Molecular docking, a primary tool in SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. mdpi.com For a derivative of this compound, a virtual screen could be performed against a target like a protein kinase or an enzyme involved in cholesterol absorption, for which 1H-pyrrole-2,5-dione derivatives have shown inhibitory activity. nih.govresearchgate.net The screening process ranks compounds based on a scoring function that estimates the binding affinity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target of interest. nih.gov Methods like pharmacophore modeling identify the essential three-dimensional arrangement of functional groups responsible for biological activity. A pharmacophore model can be built from a set of known active compounds and then used to screen databases for new molecules that fit the model. mdpi.com

The results of a virtual screening campaign are often presented in a table that ranks potential hits based on their predicted binding affinity or other scoring metrics.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| ZINC12345678 | -9.5 | 50 | Tyr211, Phe105 |

| ZINC23456789 | -9.1 | 95 | Lys134, Val365 |

| ZINC34567890 | -8.8 | 150 | Lys418 |

| This compound (Reference) | -7.2 | 850 | Phe105, Leu317 |

This table provides an example of virtual screening results. The data is illustrative and demonstrates how compounds are prioritized based on computational predictions. The interacting residues are hypothetical examples of what might be observed in a docking study. mdpi.comnih.gov

Following virtual screening, compound prioritization involves further computational analysis to filter the initial hits. This often includes predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. mdpi.com Predicting these properties helps to eliminate candidates that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. By integrating virtual screening with ADMET prediction, cheminformatics provides a rational approach to identify promising lead compounds for synthesis and biological evaluation. mdpi.com

Applications in Advanced Materials Science and Polymer Chemistry Utilizing 1 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Polymerization Studies and Synthesis of Advanced Polymeric Materials

The polymerization of N-substituted maleimides, including 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, has been a subject of extensive research due to the desirable properties of the resulting polymaleimides, such as high thermal stability and chemical resistance. ijaresm.comlew.ro These monomers can undergo both homopolymerization and copolymerization through various mechanisms, most commonly free-radical polymerization.

The kinetics of polymerization for N-substituted maleimides are influenced by factors such as the nature of the substituent on the nitrogen atom, the initiator, the solvent, and the temperature.

Homopolymerization: The homopolymer of 4-fluorophenyl maleimide (B117702) has been synthesized via free radical polymerization. ijaresm.com Studies on similar N-phenylmaleimide derivatives show that the polymerization can be initiated using thermal initiators like Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). ijaresm.comresearchgate.net The general process involves the opening of the carbon-carbon double bond within the maleimide ring to form a linear polymer chain. Research indicates that the resulting homopolymers, such as poly(N-(4-fluorophenyl)maleimide), exhibit excellent thermal stability. ijaresm.com The polymerization process is influenced by reaction time, with yields generally increasing with longer reaction durations. ijert.org

Copolymerization: this compound is also readily copolymerized with a variety of other vinyl monomers, such as methyl methacrylate (B99206) (MMA) and styrene. tandfonline.comadvancedsciencenews.comacs.org This process allows for the creation of polymers with a wide range of properties. The kinetics of copolymerization are often described by monomer reactivity ratios, which indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other comonomer. For example, in the copolymerization of a structurally similar monomer, N-[4-N′-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide (N-CPACPMI), with MMA, the reactivity ratio for MMA was found to be higher than that for the maleimide monomer, indicating that MMA is the more reactive monomer in this pair. tandfonline.comresearchgate.net N-substituted maleimides can also undergo rapid, alternating copolymerization with electron-donor monomers like vinyl ethers, a reaction that can be initiated by UV radiation without the need for a photoinitiator. kpi.ua

Table 1: Polymerization Conditions for N-substituted Maleimides

| Monomer | Comonomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference |

|---|---|---|---|---|---|---|

| N-(4-fluorophenyl)maleimide | None | AIBN | THF | - | Homopolymer | ijaresm.com |

| N-[4-N'-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide | None | AIBN | THF | 65 | Homopolymer | tandfonline.com |

| N-[4-N'-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide | Methyl Methacrylate (MMA) | AIBN | THF | 65 | Copolymer | tandfonline.com |

| N-(o-Nitrophenyl)maleimide | Methyl Methacrylate (MMA) | AIBN | THF | - | Copolymer | ijert.org |

| N-Alkyl Maleimides | Vinyl Ethers | UV Radiation | - | - | Alternating Copolymer | kpi.ua |

The incorporation of the this compound moiety into polymer backbones is a key strategy for designing specialty polymers with tailored properties. The rigid maleimide ring and the attached phenyl group restrict the molecular motion of the main polymer chain, which contributes to enhanced thermal stability and a higher glass transition temperature. tandfonline.com

By carefully selecting comonomers, it is possible to tune the physical and chemical properties of the final material. For instance, copolymerization with flexible monomers can modify the mechanical properties, while incorporating monomers with specific functional groups can introduce new chemical reactivity or properties like hydrophilicity. The properties of pyrrolo[3,4-c]pyrrole-1,4-dione based polymers can be tuned by introducing different substituents, which affects characteristics like hole mobility and power conversion efficiency in electronic devices. researchgate.net This principle of property modulation through chemical design is central to creating materials for specific high-performance applications. The development of polymer formulas for applications like two-photon 3D printing demonstrates how adjusting components can achieve tunable mechanical properties, with Young's modulus adjustable between 0.3 GPa and 1.43 GPa. rsc.orgresearchgate.net

Use as a Cross-linking Agent in Polymer Networks and Hydrogels

The maleimide group is highly reactive towards thiols (Michael addition) and can also participate in cycloaddition reactions (Diels-Alder) and further polymerization, making this compound and its derivatives effective cross-linking agents. nanosoftpolymers.com Cross-linking transforms linear polymer chains into a three-dimensional network, drastically altering the material's properties, leading to increased strength, thermal stability, and solvent resistance.

In polymer networks, bifunctional or multifunctional maleimides (bismaleimides) are often used to create highly cross-linked, thermosetting resins with exceptional thermal and mechanical properties, suitable for aerospace composites and high-temperature adhesives. kpi.ua While this compound is a monofunctional maleimide, it can be incorporated into polymer side chains, which can then serve as reactive sites for subsequent cross-linking.

In the context of hydrogels, which are water-swollen polymer networks, maleimide-functionalized polymers are used to form stable gels. nanosoftpolymers.com These are particularly valuable in biomedical applications for creating biocompatible scaffolds for tissue engineering or for controlled drug delivery systems. Interpenetrating polymer networks (IPNs), where two or more networks are intertwined, can be used to create hydrogels with precisely tunable stiffness, viscoelasticity, and cleavability. ipfdd.deiapchem.org

Integration into Functional Composites and Hybrid Materials

Functional composites and hybrid materials benefit from the inclusion of polymers derived from this compound due to the enhanced thermal stability and strong interfacial adhesion these polymers can provide. In a composite material, the polymer acts as a matrix that binds together reinforcing fillers like glass or carbon fibers. The high-performance characteristics of polymaleimides ensure that the composite can withstand demanding operational conditions.

Hybrid materials, which involve the integration of organic polymers with inorganic components (e.g., silica, metal oxides) at a molecular or nanoscale level, can also be designed using this monomer. The fluorophenyl group can influence the surface energy and compatibility with other materials, potentially leading to improved dispersion of inorganic nanoparticles within the polymer matrix and enhanced properties of the final hybrid material.

Development of Smart Materials Incorporating N-(4-Fluorophenyl)maleimide Moieties

"Smart" materials are designed to respond to external stimuli such as temperature, pH, light, or electric/magnetic fields. The N-(4-fluorophenyl)maleimide moiety can be incorporated into polymers to create such materials. For example, the maleimide ring can be opened under certain conditions, altering the polymer's structure and properties.

Furthermore, the polarity and electronic nature of the fluorophenyl group can be exploited. Polymers containing this group might exhibit specific electronic or optical properties. For instance, the strong π-conjugation in certain pyrrole-based dyes with donor-acceptor frameworks leads to tunable optical and two-photon absorption properties, which is a key feature for smart materials used in photonics and electronics. nih.gov The development of interpenetrating polymer network hydrogels that can be tuned for viscoelasticity and cleavability provides a platform for creating cell-instructive materials that mimic the dynamic nature of biological environments. ipfdd.de

Surface Modification and Adhesion Promotion Applications

The reactivity of the maleimide group makes this compound a candidate for surface modification applications. Surfaces can be functionalized with polymers containing these maleimide units, which can then be used to covalently attach other molecules, such as biomolecules, via reactions with thiol groups. nanosoftpolymers.com This is a common strategy in the development of biosensors and biocompatible coatings for medical devices.

In terms of adhesion promotion, polymers containing maleimide units can act as primers or coupling agents to improve the bond between a substrate and a coating or adhesive. The polymer can form strong interactions with the substrate surface, while the reactive maleimide groups can form covalent bonds with the subsequently applied layer, creating a durable and robust interface. The ability to modify the surface of conducting polymers like polypyrrole with peptides allows for controlled cell attachment, which is critical for applications in tissue regeneration and medical electrodes, without affecting the material's conductivity. nih.gov

Emerging Research Frontiers and Future Perspectives for 1 4 Fluorophenyl 1h Pyrrole 2,5 Dione

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of N-arylmaleimides, including 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, has traditionally involved multi-step processes that can be resource-intensive. researchgate.net Current research is heavily focused on developing more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry. rsc.orgpurkh.com These efforts aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials. rsc.org

Key areas of innovation include:

Solvent-Free and Alternative Solvent Systems: Researchers are exploring solvent-free reaction conditions, such as grinding maleic anhydride (B1165640) with substituted anilines, to reduce reliance on volatile and often toxic organic solvents. researchgate.net The use of greener solvents like acetonitrile (B52724) or even aqueous ethanol (B145695) is also being investigated as a more sustainable alternative to traditional solvents like dimethylformamide (DMF). rsc.orgrsc.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com This technique can significantly shorten reaction times and improve yields in the cyclization step of maleimide (B117702) synthesis, contributing to a more energy-efficient process. mdpi.com

Catalyst-Free and Organocatalytic Approaches: The development of catalyst-free, one-pot multicomponent reactions represents a significant step towards sustainability. rsc.org Additionally, organocatalytic strategies are being explored to replace harsh reaction conditions, allowing for the synthesis of N-aryl maleimides under milder and more controlled environments. chemrxiv.orgchemrxiv.org

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry known as atom economy. purkh.com This reduces the generation of by-products and waste.

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Solvents | Often uses hazardous solvents (e.g., DMF, acetic anhydride) researchgate.net | Solvent-free, aqueous systems, or greener organic solvents (e.g., acetonitrile) researchgate.netrsc.orgrsc.org |

| Energy | Requires prolonged heating chemrxiv.org | Microwave irradiation for rapid heating mdpi.com |

| Catalysts | May use harsh dehydrating agents or metal catalysts chemrxiv.orgresearchgate.net | Catalyst-free or mild organocatalytic systems rsc.orgchemrxiv.org |

| Waste | Can generate significant by-products and solvent waste researchgate.net | Higher atom economy, reduced waste streams purkh.commdpi.com |

Exploration of Undiscovered Biological Activities and Therapeutic Potential